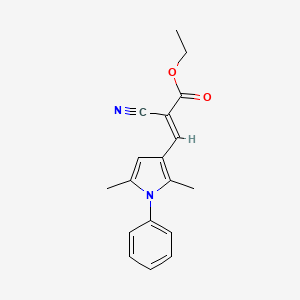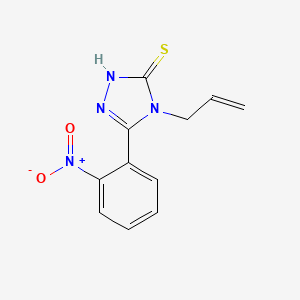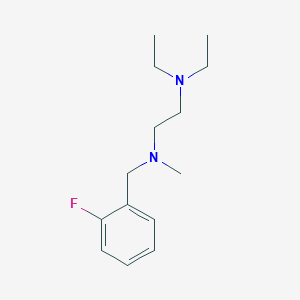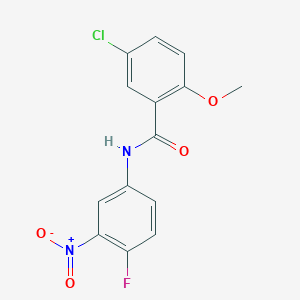
5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has a molecular weight of 355.75 g/mol.
作用機序
The mechanism of action of 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This leads to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding tissue.
Biochemical and Physiological Effects:
5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has a number of biochemical and physiological effects in the body, including the inhibition of carbonic anhydrase, the regulation of pH, and the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
The advantages of using 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide in lab experiments include its potent inhibitory effects on enzymes and its potential as a therapeutic agent. However, 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it.
将来の方向性
There are a number of future directions for research on 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for a range of diseases, and the exploration of its interactions with other enzymes and receptors in the body. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide and its effects on biochemical and physiological processes in the body.
In conclusion, 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide is a chemical compound that has been widely used in scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has the potential to be a valuable tool in drug discovery and biochemistry research, and further investigation of its properties and effects is warranted.
合成法
The synthesis of 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide involves the reaction of 4-fluoro-3-nitroaniline with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to have potent inhibitory effects on a number of enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. 5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-9-3-4-11(16)12(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGCMJHHNPYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-fluoro-3-nitrophenyl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5755432.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)
![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
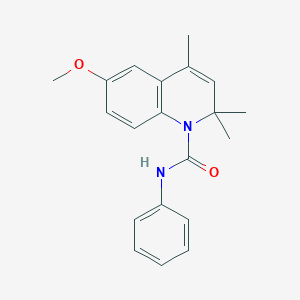
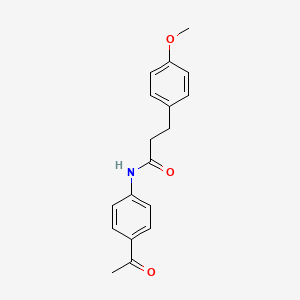
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
